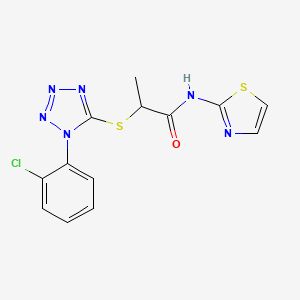

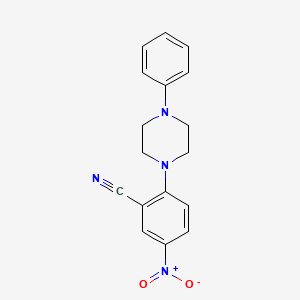

5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

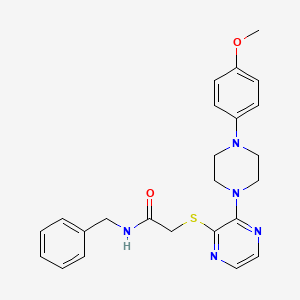

The compound 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile is a chemical that would likely exhibit interesting properties due to the presence of a nitro group and a phenylpiperazine moiety attached to a benzonitrile core. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related nitro- and benzonitrile-containing compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, as seen in the preparation of 4-nitro- and 4-(1-benzotriazolyl)-5-(4-nonylphenoxy)phthalonitriles . This suggests that the synthesis of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile could also involve a nucleophilic substitution, possibly starting from a suitable bromo-nitro-benzonitrile precursor where the bromine atom is displaced by a phenylpiperazine nucleophile.

Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile would be characterized by the electron-withdrawing nitro group and the electron-donating phenylpiperazine group. These substituents would influence the electronic distribution within the molecule, potentially affecting its spectral properties, as observed in the prepared compounds in the first paper .

Chemical Reactions Analysis

Chemical reactions involving benzonitrile derivatives can be quite diverse. For instance, the second paper discusses the regiocontrol of nitrile oxide cycloadditions with allyl alcohols . Although this reaction is different from those that 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile might undergo, it highlights the reactivity of the nitrile group in cycloaddition reactions, which could be relevant if the compound were to react with nucleophiles or participate in cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile would be influenced by its functional groups. The nitro group is known for its electron-withdrawing nature, which could affect the compound's acidity, basicity, and overall stability. The phenylpiperazine moiety might contribute to the lipophilicity of the compound and could also impact its boiling point, solubility, and potential to form crystals. The spectral properties, such as UV-Vis and IR spectra, would be particularly important for understanding the electronic structure of the compound, as indicated by the investigation of spectral properties in related compounds .

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-nitro-2-(4-phenylpiperazin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-13-14-12-16(21(22)23)6-7-17(14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFFYQRCNJDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)

![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)